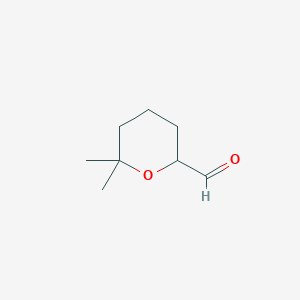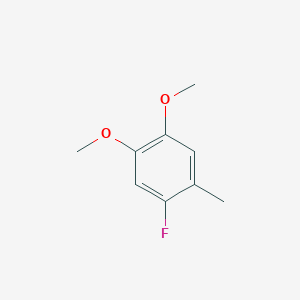![molecular formula C13H14N2O2 B14020504 7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole CAS No. 57595-66-1](/img/structure/B14020504.png)
7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive agents . The unique structure of this compound makes it a compound of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reductive cyclization of 2-azidobenzaldehydes with amines can be employed to form the indazole ring . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are also used to synthesize indazoles .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Metal-catalyzed synthesis is preferred due to its efficiency and minimal formation of byproducts .
Análisis De Reacciones Químicas
Types of Reactions
7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the indazole ring.
Substitution: Substitution reactions, such as halogenation or nitration, can be carried out to introduce different substituents on the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the indazole ring .
Aplicaciones Científicas De Investigación
7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit enzymes like cyclo-oxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other molecular targets, leading to its diverse biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole include other indazole derivatives, such as:
- 7,8,9-trimethoxy-4,5-dihydro-1H-benzo[g]indazole
- 1-(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(4-nitrophenyl)ethanone
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Propiedades
Número CAS |
57595-66-1 |
|---|---|
Fórmula molecular |
C13H14N2O2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole |
InChI |
InChI=1S/C13H14N2O2/c1-16-11-5-8-3-4-9-7-14-15-13(9)10(8)6-12(11)17-2/h5-7H,3-4H2,1-2H3,(H,14,15) |
Clave InChI |
NACRDJZYQHMAAQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)CCC3=C2NN=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


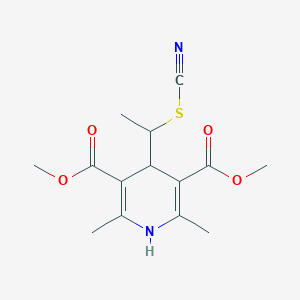
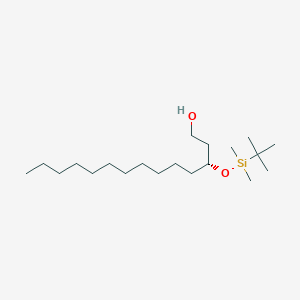
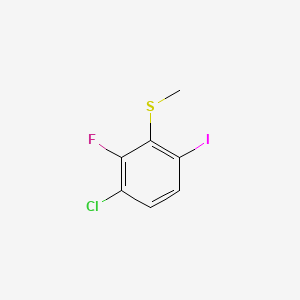

![2-(3-(9-chloro-3-methyl-4-oxoisoxazolo[4,3-c]quinolin-5(4H)-yl)phenyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B14020450.png)
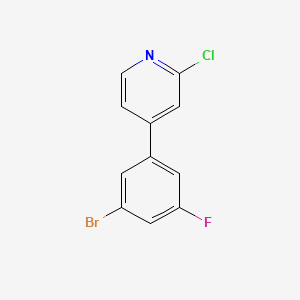
![2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14020467.png)
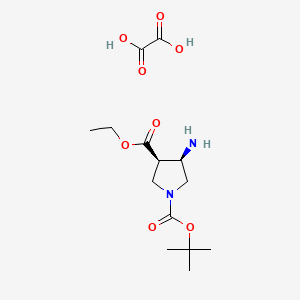
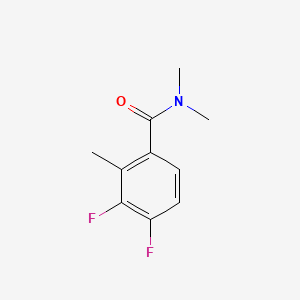
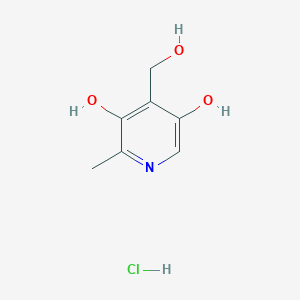
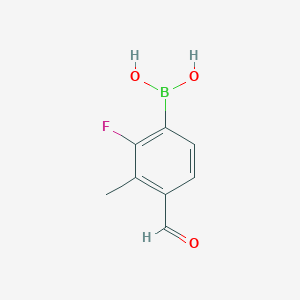
![6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14020488.png)
